molecular formula C15H23N B13695699 3-(2,6-Diisopropylphenyl)azetidine

3-(2,6-Diisopropylphenyl)azetidine

Cat. No.: B13695699
M. Wt: 217.35 g/mol
InChI Key: WRVMMPGTVZBDMF-UHFFFAOYSA-N
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Description

3-(2,6-Diisopropylphenyl)azetidine is a four-membered nitrogen-containing heterocyclic compound. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds. The presence of the 2,6-diisopropylphenyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Diisopropylphenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This straightforward synthesis allows for the preparation of various 1,3-disubstituted azetidines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Diisopropylphenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azetidine ring into other functional groups.

    Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a wide range of functionalized azetidines .

Scientific Research Applications

3-(2,6-Diisopropylphenyl)azetidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Diisopropylphenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and unique structure allow it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Diisopropylphenyl)azetidine stands out due to its unique combination of the azetidine ring and the 2,6-diisopropylphenyl group. This combination imparts distinct chemical properties, making it more stable and reactive under specific conditions compared to other similar compounds .

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

3-[2,6-di(propan-2-yl)phenyl]azetidine

InChI

InChI=1S/C15H23N/c1-10(2)13-6-5-7-14(11(3)4)15(13)12-8-16-9-12/h5-7,10-12,16H,8-9H2,1-4H3

InChI Key

WRVMMPGTVZBDMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C2CNC2

Origin of Product

United States

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